

Physical and chemical properties of Isoagarotetrol

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Compound of Interest

Compound Name: *Isoagarotetrol*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Isoagarotetrol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoagarotetrol is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from agarwood, the highly valued resinous heartwood of *Aquilaria* species, particularly *Aquilaria sinensis*.^{[1][2]} This compound, belonging to the phenol chemical family, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.^[1] As a bioactive constituent of a material with a long history in traditional medicine, **Isoagarotetrol** presents a compelling subject for modern drug discovery and development, serving as a potential lead compound for novel therapeutic agents.^[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Isoagarotetrol**. It is designed to serve as a foundational resource for researchers, offering detailed experimental protocols for its analysis and insights into its biological significance, thereby facilitating further investigation into its therapeutic potential.

Chemical Identity and Structure

The unique structural arrangement of **Isoagarotetrol**, characterized by a chromone backbone linked to a phenylethyl group and a tetrahydroxy-substituted ring, is fundamental to its chemical

behavior and biological function.

Core Structural Features:

- IUPAC Name: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[1]
- CAS Number: 104060-61-9[1][2][3][4]
- Molecular Formula: C₁₇H₁₈O₆[1][2][3]
- SMILES: O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2--INVALID-LINK-----INVALID-LINK-----INVALID-LINK--[C@H]3O[2][4]

The stereochemistry of the four hydroxyl groups on the tetrahydro-4H-chromen-4-one ring is a critical determinant of the molecule's three-dimensional conformation and its interaction with biological targets.

Caption: 2D Chemical Structure of **Isoagarotetrol**.

Physicochemical Properties

A precise understanding of the physicochemical properties of **Isoagarotetrol** is essential for its handling, formulation, and application in both research and development settings.

Property	Value	Source(s)
Molecular Weight	318.32 g/mol	[1][2][3][5]
Appearance	White to off-white powder/solid	[1][2]
Purity	Typically >98% (HPLC)	[4]
Solubility	Data not widely published; expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.	
Storage Conditions	4°C, protected from light. For solutions in solvent: -80°C (6 months) or -20°C (1 month).	[2][3][4]

Isolation and Characterization Workflow

Isoagarotetrol is a natural product that must be extracted and purified from its source material, primarily agarwood. The structural confirmation relies on a combination of chromatographic and spectroscopic techniques.

Natural Source and Extraction

The primary source of **Isoagarotetrol** is the resinous wood of *Aquilaria sinensis*. [1][2] The isolation process begins with the extraction of the raw material. The choice of an organic solvent like ethanol is based on its ability to efficiently solubilize chromone derivatives while being relatively easy to remove post-extraction.

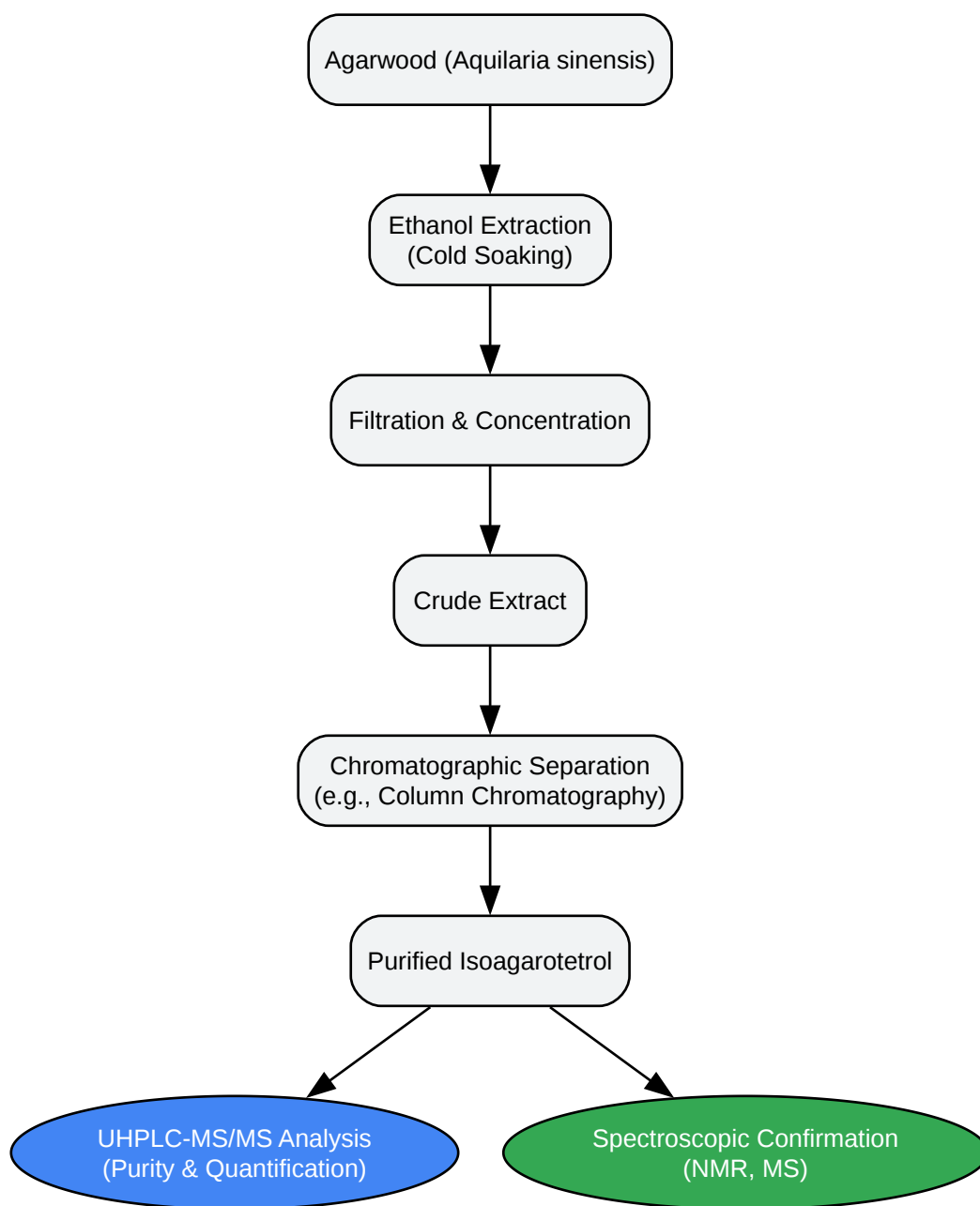
Protocol 1: Ethanol Extraction from Agarwood

- **Maceration:** Agarwood is cold-soaked in ethanol (e.g., a 1:10 w/v ratio). [1] This process is typically repeated multiple times (e.g., three times for 24 hours each) to maximize the extraction yield.
- **Filtration:** The mixture is filtered to separate the ethanol extract from the solid plant material.

- Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure at a controlled temperature (e.g., 50°C) to yield a crude extract.^[1]

Chromatographic Purification and Analysis

Following extraction, the crude mixture is subjected to chromatographic separation to isolate **Isoagarotetrol** from other co-extracted compounds.^[1] High-performance liquid chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the method of choice for both purification and quantitative analysis due to its high resolution and sensitivity.



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Caption: General workflow for the isolation and analysis of **Isoagarotetrol**.

Protocol 2: UHPLC-MS/MS for Quantitative Analysis This protocol is adapted from a validated method for analyzing 2-(2-phenylethyl) chromones in biological matrices.[1]

- Instrumentation: An Agilent 1290 HPLC system coupled with an Agilent 6470 triple-quadrupole mass spectrometer with an ESI source.[1]

- Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).[1]
- Column Temperature: 30°C.[1]
- Flow Rate: 0.3 mL/min.[1]
- Injection Volume: 2 μL.[1]
- Mobile Phase A: Water with 0.2% formic acid.[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient Program:
 - 0–1.0 min: 15% B
 - 1.0–4.0 min: 15% to 40% B
 - 4.0–5.0 min: 40% to 70% B
 - 5.0–5.5 min: 70% to 80% B
 - 5.5–7.5 min: 80% B
 - 7.5–9.0 min: 95% B
 - 9.0–11.0 min: Re-equilibration at 15% B[1]

Causality Behind Choices: The C18 column is selected for its excellent retention of hydrophobic and moderately polar compounds like **Isoagarotetrol**. The formic acid in the mobile phase aids in the ionization of the analyte for mass spectrometry detection, while the gradient elution allows for the effective separation of a complex mixture of compounds found in the agarwood extract.

Structural Confirmation

The definitive identification of the isolated compound as **Isoagarotetrol** requires spectroscopic analysis.

- **Mass Spectrometry (MS):** Provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural components.[1] ESI-MS is commonly used for its soft ionization, which keeps the molecule intact.[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete elucidation of the molecular structure and stereochemistry.[1]

Biological Activity and Potential Mechanisms

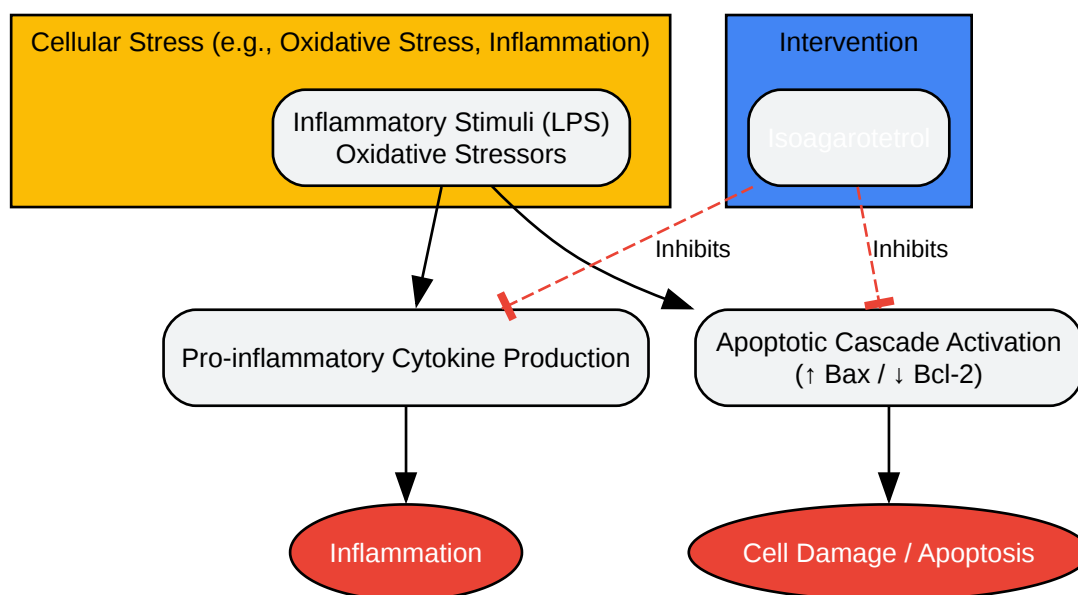
Isoagarotetrol has demonstrated a range of biological activities in preclinical studies, suggesting its potential for therapeutic applications.

Antioxidant and Anti-inflammatory Effects

- **Antioxidant Activity:** **Isoagarotetrol** has been shown to be an effective scavenger of DPPH radicals and can reduce the production of nitric oxide in vitro.[1] This activity is likely attributable to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.
- **Anti-inflammatory Activity:** The compound inhibits the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS).[1] This suggests an ability to modulate key inflammatory signaling pathways, such as the NF- κ B pathway.

Neuroprotective Properties

Studies have shown that **Isoagarotetrol** can protect neuronal-like PC12 cells from damage induced by corticosterone.[1] The mechanism involves the reduction of oxidative stress and the inhibition of apoptosis, as evidenced by a decreased caspase-3 activity and an increased Bcl-2/Bax ratio.[1]



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Caption: Hypothesized mechanism of **Isoagarotetrol**'s protective effects.

Conclusion

Isoagarotetrol stands out as a promising natural product with a well-defined chemical structure and significant, multifaceted biological activities. Its physicochemical properties make it amenable to standard analytical techniques, and established protocols for its isolation and quantification provide a solid foundation for further research. The demonstrated antioxidant, anti-inflammatory, and neuroprotective effects warrant deeper investigation into its mechanisms of action and potential as a lead compound in the development of new therapies. This guide provides the core technical information necessary for scientists and researchers to embark on or advance their studies of this intriguing molecule.

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